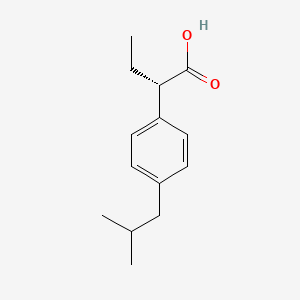

(S)-Butibufen

Descripción general

Descripción

(S)-Butibufen is a widely used synthetic insecticide and acaricide that has been used to control a variety of pests in agricultural and horticultural crops. It is a chiral insecticide with a unique mechanism of action and a high level of selectivity in its target organisms. It is also an effective acaricide and has been used to control mites, ticks, and other arthropods in a variety of settings.

Aplicaciones Científicas De Investigación

Anti-Inflammatory, Analgesic, and Antipyretic Properties : Butibufen has been found to have significant anti-inflammatory, analgesic, and antipyretic properties. Its efficacy as an anti-inflammatory agent is comparable to ibuprofen and phenylbutazone. It also possesses a low order of toxicity and reduced ulcerogenicity compared to phenylbutazone, making it a potentially safer option for treating rheumatic diseases (Aparicio, 1977).

Clinical Application in Rheumatic Diseases : In a clinical study involving patients with osteoarthritis, Butibufen demonstrated favorable analgesic and anti-inflammatory effects. The study reported a significant therapeutic response with minimal side effects, indicating its effectiveness in managing rheumatic conditions (Martí-Massó, Honorato, & Martínez, 1974).

Effects on Ureogenesis and Cellular Metabolism : Butibufen has been shown to inhibit urea synthesis in isolated rat hepatocytes, particularly affecting carbamoylphosphate synthetase activity and cellular ATP levels. These findings suggest potential metabolic effects of Butibufen at certain concentrations (del Prado Míguez, Jordá, & Cabo, 1986).

Phototoxicity Investigations : A study examined the phototoxicity of Butibufen and its photoproducts. The photoproducts were found to be toxic to human red blood cells and cultured fibroblasts, indicating potential risks associated with exposure to light (Castell, Gómez‐Lechón, Miranda, & Morera, 1992).

Pharmaceutical Form Analysis : A high-performance liquid chromatography (HPLC) method was developed for the determination of Butibufen in various pharmaceutical forms, ensuring accurate and sensitive measurement for quality control purposes (González Tavares, Perez de la Cruz, Sanz Saiz, Camacho, & Martin, 1992).

Comparative Studies on Enzyme Activity and Lysosomal Stability : Butibufen was studied for its influence on enzyme activity and lysosomal membrane stabilization, showing that it, along with other anti-inflammatory drugs, can reduce acid phosphatase activity. However, only hydrocortisone seemed to stabilize the lysosomal membrane (Alamo, Ferrándiz, López-Muñoz, & Alguacil, 1995).

Clinical Efficacy in Post-Episiotomy Pain : A study compared microcapsulated Butibufen and naproxen for post-episiotomy pain, demonstrating their effective analgesic and anti-inflammatory activities, with significant differences noted in treatment outcomes (Bucheli et al., 1994).

Propiedades

IUPAC Name |

(2S)-2-[4-(2-methylpropyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULSXYSSHHRCQK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Butibufen | |

CAS RN |

149646-92-4 | |

| Record name | Butibufen, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149646924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTIBUFEN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1BJ250VCY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)

![[(2R)-2-Amino-5-oxopyrrolidin-1-yl]acetic acid](/img/structure/B585451.png)